5-(chlorosulfonyl)-2-iodobenzoic acid
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Overview
Description
5-(chlorosulfonyl)-2-iodobenzoic acid is an organic compound that features both a chlorosulfonyl group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)-2-iodobenzoic acid typically involves the chlorosulfonation of 2-iodobenzoic acid. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is usually performed under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(chlorosulfonyl)-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The aromatic ring can undergo oxidation to form different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the chlorosulfonyl group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while reduction reactions can produce sulfonamide derivatives.
Scientific Research Applications
5-(chlorosulfonyl)-2-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)-2-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine.
5-(chlorosulfonyl)salicylic acid: Contains a hydroxyl group in addition to the chlorosulfonyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.
Uniqueness
5-(chlorosulfonyl)-2-iodobenzoic acid is unique due to the presence of both the chlorosulfonyl group and the iodine atom, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
850453-87-1 |
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Molecular Formula |
C7H4ClIO4S |
Molecular Weight |
346.5 |
Purity |
95 |
Origin of Product |
United States |
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